Cyano-myracrylamide is derived from acrylamide, a well-known chemical used in various biochemical applications. It is classified as an irreversible inhibitor due to its mechanism of action, which involves covalent modification of target proteins. The compound was developed as part of a broader effort to create more effective and less toxic inhibitors for studying the DHHC acyltransferase family, which plays a crucial role in post-translational modifications of proteins .
The synthesis of cyano-myracrylamide involves several key steps:
The synthetic route is noted for its modularity, allowing for further modifications to optimize the compound's efficacy against various acyltransferases .
Cyano-myracrylamide features a distinct molecular structure characterized by:
The molecular formula can be represented as C₁₄H₁₇N₃O, with specific structural data indicating bond angles and lengths that are essential for its biological activity .
Cyano-myracrylamide primarily engages in nucleophilic addition reactions with thiol groups found in cysteine residues of target proteins. This reaction leads to the formation of stable thioether bonds, effectively inhibiting the function of acyltransferases like zDHHC20.
Key aspects include:
The mechanism by which cyano-myracrylamide exerts its inhibitory effects involves:
Data from kinetic studies highlight that cyano-myracrylamide has a faster reaction rate compared to traditional inhibitors like 2-bromopalmitate, making it a valuable tool for biochemical research .
Cyano-myracrylamide exhibits several notable physical and chemical properties:
Cyano-myracrylamide has several important applications in scientific research:
DHHC-PATs are polytopic integral membrane proteins typically localized to organellar membranes (endoplasmic reticulum, Golgi) and the plasma membrane. Their structure features four to six transmembrane domains and a cytosolic-facing cysteine-rich domain (CRD) that coordinates zinc ions and contains the catalytic DHHC motif [1] [4]. These enzymes catalyze S-acylation through a two-step autoacylation mechanism: first, the fatty acyl chain from acyl-CoA is transferred to the active-site cysteine within the DHHC motif, forming an acyl-enzyme intermediate; subsequently, the acyl group is transferred to a cysteine residue on the target protein [4] [6].
The biological significance of DHHC-PATs extends across numerous physiological processes and disease states. They regulate critical signaling proteins including:
Dysregulation of specific DHHC enzymes has been linked to neurological disorders, cancers, and immune dysfunction. For example, DHHC21 regulates T-cell receptor signaling by controlling S-acylation of key signaling proteins; its downregulation disrupts T-cell activation and differentiation into effector subtypes [5]. Similarly, DHHC20 has been implicated in epidermal growth factor receptor signaling and is upregulated in colorectal cancer, making it a potential therapeutic target [4] [8].
Prior to CMA's development, the DHHC inhibitor landscape was dominated by 2-bromopalmitate (2BP), an α-halo fatty acid analog. While widely used, 2BP suffers from significant limitations that impede its utility as a selective research tool or therapeutic candidate:
These limitations underscored the critical need for chemically distinct inhibitors with improved selectivity profiles and reduced off-target effects.
The development of cyano-myracrylamide (CMA) emerged from the imperative to overcome 2BP's limitations while maintaining potent inhibition of DHHC activity. Key scientific rationales included:
Table 1: Key Limitations of 2BP and CMA's Designed Advantages
| Property | 2-Bromopalmitate (2BP) | Cyano-myracrylamide (CMA) |
|---|---|---|
| Chemical Class | α-halo fatty acid | Acrylamide derivative |
| Reactivity | Broad electrophile reactivity | Targeted acrylamide warhead |
| DHHC Inhibition | Pan-DHHC inhibitor | Broad-spectrum with improved selectivity |
| Off-target Effects | Inhibits APTs, serine hydrolases | Minimal inhibition of APTs |
| Cellular Toxicity | High at >10 µM | Reduced toxicity profile |
| Metabolic Interference | Incorporated into phospholipids | No significant incorporation reported |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5